Sodium S-(3-methylbenzyl) sulfurothioate
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Overview
Description
Sodium S-(3-methylbenzyl) sulfurothioate: is a chemical compound belonging to the class of Bunte salts. Bunte salts are known for their stability, non-hygroscopic nature, and resistance to moisture. These properties make them valuable as thiolating agents in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium S-(3-methylbenzyl) sulfurothioate typically involves the reaction of sodium thiosulfate with 3-methylbenzyl chloride. The reaction is carried out under basic conditions, often using toluene as the solvent at elevated temperatures (around 100°C). The process yields the desired Bunte salt with high efficiency .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: Sodium S-(3-methylbenzyl) sulfurothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols.
Substitution: It can participate in nucleophilic substitution reactions to form a variety of sulfur-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various sulfur-containing derivatives.
Scientific Research Applications
Chemistry: Sodium S-(3-methylbenzyl) sulfurothioate is used as a thiolating agent in organic synthesis. It is employed in the preparation of α-organylthio esters and α-organylthio ketones, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s derivatives have shown potential as pharmacologically active agents, including antibiotics, analgesics, anti-inflammatory, antidepressant, and antidiabetic agents .
Industry: In the industrial sector, this compound is used in the production of sulfur-containing compounds that serve as intermediates in the manufacture of dyes, pesticides, and other specialty chemicals .
Mechanism of Action
The mechanism of action of sodium S-(3-methylbenzyl) sulfurothioate involves its ability to act as a thiolating agent. It can introduce thiol groups into various substrates, facilitating the formation of sulfur-containing compounds. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the compound acts as an electrophile or nucleophile in organic transformations .
Comparison with Similar Compounds
- Sodium S-benzyl sulfurothioate
- Sodium S-alkyl sulfurothioate
- Sodium S-phenyl sulfurothioate
Comparison: Sodium S-(3-methylbenzyl) sulfurothioate is unique due to the presence of the 3-methylbenzyl group, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other Bunte salts, it offers specific advantages in terms of stability and moisture resistance, making it a preferred choice in certain synthetic applications .
Properties
Molecular Formula |
C8H9NaO3S2 |
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Molecular Weight |
240.3 g/mol |
IUPAC Name |
sodium;1-methyl-3-(sulfonatosulfanylmethyl)benzene |
InChI |
InChI=1S/C8H10O3S2.Na/c1-7-3-2-4-8(5-7)6-12-13(9,10)11;/h2-5H,6H2,1H3,(H,9,10,11);/q;+1/p-1 |
InChI Key |
WXTLFVWYCBLXPG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC=C1)CSS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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